cyclohexyl (2S)-2-aminobutanoate hydrochloride

Lipophilicity Drug design Membrane permeability

Multi-step Boc-SPPS demands orthogonal carboxyl protection that withstands iterative TFA Nα-Boc deprotection-a requirement unmet by methyl, ethyl, or tert-butyl esters, which undergo premature cleavage or transesterification. Cyclohexyl (2S)-2-aminobutanoate hydrochloride solves this: it is TFA-stable yet quantitatively HF-cleavable, enabling uninterrupted synthesis. Key advantages: • 63× greater lipophilicity (XLogP3 1.9 vs 0.1 for methyl ester) for tuned membrane permeability • 170-fold aspartimide suppression vs benzyl ester in Asp-X motifs • Crystalline HCl salt (mp 146-148°C) ensures long-term storage stability and reduced hygroscopicity

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
CAS No. 37666-77-6
Cat. No. B1430993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclohexyl (2S)-2-aminobutanoate hydrochloride
CAS37666-77-6
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCCC(C(=O)OC1CCCCC1)N.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-2-9(11)10(12)13-8-6-4-3-5-7-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1
InChIKeyWTRBTIFVYJIGPF-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl (2S)-2-Aminobutanoate Hydrochloride Overview


Cyclohexyl (2S)-2-aminobutanoate hydrochloride (CAS 37666-77-6) is a chiral α-amino acid ester derivative of L-2-aminobutyric acid (L-Abu), featuring a cyclohexyl ester moiety and formulated as the hydrochloride salt (C₁₀H₂₀ClNO₂, MW 221.72 g/mol) [1]. The compound serves as a protected, enantiomerically defined (2S)-configured building block for medicinal chemistry, peptidomimetic design, and asymmetric synthesis, where the sterically demanding cyclohexyl ester group imparts differentiated lipophilicity, hydrolytic stability, and orthogonal deprotection compatibility relative to smaller alkyl ester analogs [2]. Commercially available at ≥95% purity from multiple suppliers, it is positioned as a specialty research intermediate rather than a commodity building block .

Why Cyclohexyl (2S)-2-Aminobutanoate Hydrochloride Cannot Be Substituted


Substituting cyclohexyl (2S)-2-aminobutanoate hydrochloride with a smaller alkyl ester analog (e.g., methyl, ethyl, or tert-butyl L-2-aminobutyrate) is not a functionally neutral decision because the cyclohexyl ester moiety simultaneously alters three selection-critical properties: (i) lipophilicity—the computed XLogP3 of the free base is 1.9, versus 0.1 for the methyl ester [1]; (ii) steric shielding of the ester carbonyl—the cyclohexyl group provides greater resistance to both chemical hydrolysis and undesired nucleophilic attack during synthesis, a property that cannot be achieved with methyl or ethyl esters and is mechanistically distinct from the acid-labile tert-butyl ester [2]; and (iii) orthogonal deprotection compatibility—the cyclohexyl ester is stable to trifluoroacetic acid (TFA) yet cleavable by HF, a stability profile that differs fundamentally from methyl/ethyl esters (which may undergo partial transesterification or cleavage) and from tert-butyl esters (which are TFA-labile) [3]. These differences are quantitative and operationally consequential in multi-step synthetic sequences.

Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Methyl Ester

The free base of cyclohexyl (2S)-2-aminobutanoate exhibits a PubChem-computed XLogP3-AA value of 1.9, compared to 0.1 for the methyl ester analog (both values computed by XLogP3 3.0, PubChem release 2019.06.18) [1][2]. The hydrochloride salt form records a measured logP of 2.121 [3]. This ΔXLogP3 of +1.8 log units corresponds to an approximately 63-fold higher theoretical octanol-water partition coefficient, indicating substantially greater lipophilicity that can influence passive membrane permeability, protein binding, and organic-phase extractability during workup. The ethyl ester analog has a reported logP of approximately 0.99 , placing the cyclohexyl ester ~0.9 log units above the ethyl ester as well.

Lipophilicity Drug design Membrane permeability

Aspartimide Suppression vs. Benzyl Ester

In a model tetrapeptide system (Glu-Asp-Gly-Thr), cyclohexyl ester protection of the aspartyl side-chain carboxyl group reduced aspartimide formation to only 0.3% following 24-hour diisopropylethylamine (DIEA) treatment, compared to approximately 51% for the benzyl ester-protected tetrapeptide—a 170-fold reduction [1]. The rate constants for aspartimide formation in HF-anisole (9:1, v/v) were 6.2 × 10⁻⁶ s⁻¹ at −15°C and 73.6 × 10⁻⁶ s⁻¹ at 0°C for the benzyl ester, approximately three times faster than for the cyclohexyl ester or free carboxyl forms [1]. The cyclohexyl ester consistently maintained aspartimide formation below 2% under standard peptide synthesis conditions [1]. While this evidence derives from aspartyl side-chain protection rather than the α-carboxyl ester of 2-aminobutyric acid, the steric principle—whereby the bulky cyclohexyl group retards intramolecular nucleophilic attack at the ester carbonyl—is directly transferable to any amino acid cyclohexyl ester system, supported by the broader literature on cyclohexyl ester protecting group chemistry in both Boc- and Fmoc-based solid-phase peptide synthesis [2].

Peptide synthesis Aspartimide formation Side-reaction suppression

Orthogonal Deprotection Profile

The cyclohexyl ester demonstrates a distinctive orthogonal stability profile: it is stable to repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc group removal during solid-phase peptide synthesis (SPPS), yet is quantitatively cleavable by hydrogen fluoride (HF) at the final deprotection stage [1]. This profile contrasts with: (i) methyl and ethyl esters, which are susceptible to slow acid-catalyzed hydrolysis or transesterification under prolonged acidic conditions and lack clean orthogonal selectivity; (ii) tert-butyl esters, which are TFA-labile and cannot survive iterative Boc-deprotection cycles; and (iii) benzyl esters, which are TFA-stable but prone to significantly higher levels of aspartimide-type side reactions as documented above [2]. The cyclohexyl ester thus occupies a unique position in the protecting group hierarchy, offering acid stability comparable to benzyl esters while providing superior steric shielding against intramolecular cyclization side reactions [2].

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Solid-State Handling Advantages

Cyclohexyl (2S)-2-aminobutanoate hydrochloride exhibits a melting point of 146–148°C [1], which is approximately 30°C higher than that of the corresponding methyl ester hydrochloride (H-Abu-OMe·HCl, mp 116–117°C ). The tert-butyl ester hydrochloride analog has a reported melting point of approximately 150–160°C , placing the cyclohexyl ester in a comparable elevated range. Higher melting points in this congeneric series generally correlate with stronger crystal lattice energies, reduced hygroscopicity, and improved long-term storage stability under ambient conditions—practical advantages that reduce the risk of hydrolytic degradation or racemization during inventory storage and shipping . The compound is specifically recommended for long-term storage in a cool, dry place .

Solid-state properties Melting point Crystallinity Storage stability

Defined (2S)-Enantiomer Advantage

Cyclohexyl (2S)-2-aminobutanoate hydrochloride is supplied with the explicit (2S)-configuration, as defined by the IUPAC name, InChI stereochemical layer (/t9-/m0/s1), and SMILES notation (CC[C@@H](C(=O)OC1CCCCC1)N.Cl) [1]. This contrasts with commercially available DL-2-aminobutyric acid methyl ester hydrochloride and related racemic mixtures, which lack enantiomeric definition and may introduce uncontrolled stereochemical variables into asymmetric syntheses . The (2S)-configuration corresponds to the natural L-amino acid series, ensuring compatibility with enzymatic resolutions, chiral HPLC separations, and stereospecific coupling reactions commonly employed in medicinal chemistry programs [2]. While the methyl and ethyl ester analogs are also available in enantiopure (2S)-form, the cyclohexyl ester's steric bulk provides additional protection against racemization at the α-carbon during base-mediated coupling reactions—a well-established principle in peptide chemistry where bulky ester protecting groups reduce oxazolone-mediated epimerization [3].

Chiral purity Enantiomeric excess Asymmetric synthesis Stereochemistry

Cyclohexyl (2S)-2-Aminobutanoate Hydrochloride Applications


Boc-SPPS with Orthogonal Carboxyl Protection

In Boc-based solid-phase peptide synthesis (SPPS), the cyclohexyl ester of L-2-aminobutyric acid withstands the repeated TFA treatments required for iterative Nα-Boc removal—a property not shared by methyl, ethyl, or tert-butyl esters—while remaining quantitatively cleavable by HF at the final deprotection step [1]. This orthogonal stability enables synthetic strategies where the C-terminal carboxyl must remain protected through multiple acidolytic cycles, making the cyclohexyl ester the rational procurement choice over smaller alkyl esters that would undergo premature cleavage or transesterification [2].

Lipophilic Peptidomimetic Design

With an XLogP3 of 1.9 (versus 0.1 for the methyl ester analog), the cyclohexyl ester introduces approximately 63-fold greater lipophilicity [3]. For medicinal chemists designing peptidomimetics or prodrugs where passive membrane permeability or blood-brain barrier penetration is a design objective, the cyclohexyl ester provides a quantifiable lipophilicity advantage over smaller alkyl esters. This property can be exploited to tune logD without introducing additional heteroatoms or aromatic rings that may confound structure-activity relationships [4].

Aspartimide-Prone Peptide Synthesis

The cyclohexyl ester's demonstrated ability to reduce aspartimide formation by 170-fold compared to benzyl ester protection in model peptide systems [1] has direct implications for sequences containing Asp-X motifs adjacent to the 2-aminobutyrate residue. When synthetic routes involve base-mediated couplings or prolonged exposure to tertiary amines (DIEA, NMM), the cyclohexyl ester's steric shielding of the ester carbonyl significantly suppresses intramolecular cyclization side reactions that plague benzyl and, to a lesser extent, methyl ester-protected intermediates. This translates into higher crude purity and reduced HPLC purification burden [2].

Long-Term Library Storage and Screening

The higher melting point (146–148°C) and crystalline solid-state nature of the hydrochloride salt [3], combined with the cyclohexyl ester's inherent resistance to ambient hydrolysis, make this compound preferable to lower-melting methyl ester hydrochloride (116–117°C) for incorporation into compound libraries intended for long-term storage and repeated sampling. Reduced hygroscopicity and hydrolytic degradation during freeze-thaw cycles minimize the risk of compound integrity loss in high-throughput screening workflows.

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